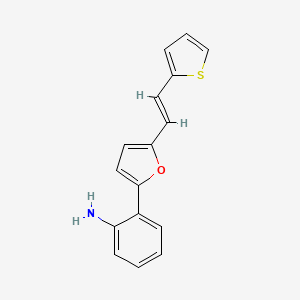
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is an organic compound that features a complex structure with a thiophene ring, a furan ring, and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of the Aniline Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, and room temperature.
Substitution: Nitric acid, halogens (chlorine, bromine), and sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Nitro derivatives, halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs) due to its conjugated structure.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of advanced materials such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
Furan: A related compound with a furan ring instead of a thiophene ring.
Aniline: A basic aromatic amine without the additional heterocyclic rings.
Uniqueness
2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is unique due to its combination of thiophene, furan, and aniline moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H13NOS |
|---|---|
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
2-[5-[(E)-2-thiophen-2-ylethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C16H13NOS/c17-15-6-2-1-5-14(15)16-10-8-12(18-16)7-9-13-4-3-11-19-13/h1-11H,17H2/b9-7+ |
InChI-Schlüssel |
VBSUJFTXPDWRNN-VQHVLOKHSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=CS3)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=CS3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


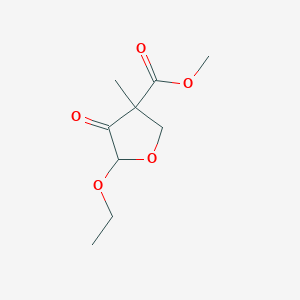
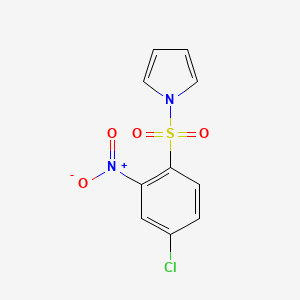
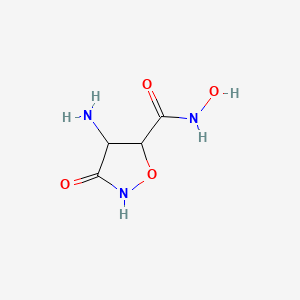
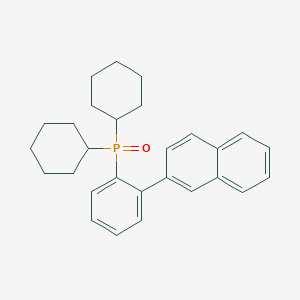
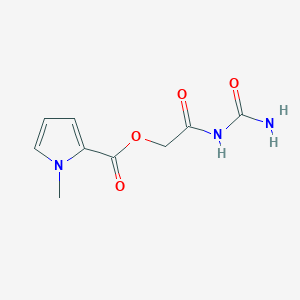
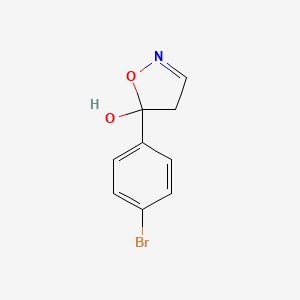

![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
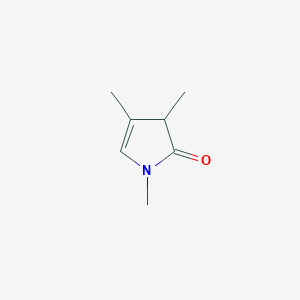
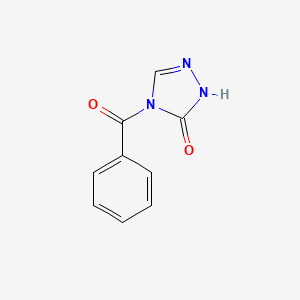
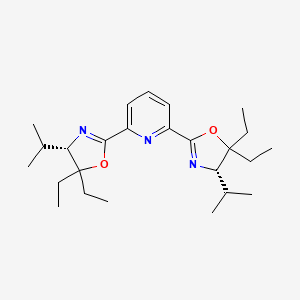
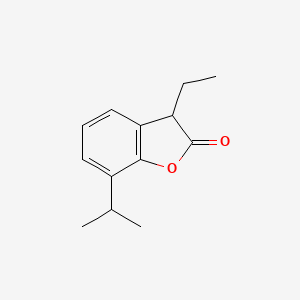

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
